molecular formula C12H10O4 B5487199 3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione

3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione

Cat. No.: B5487199
M. Wt: 218.20 g/mol
InChI Key: IKOZXYXIXSYITL-UHFFFAOYSA-N
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Description

3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione is a heterocyclic compound that features a fused pyran and chromene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione typically involves multicomponent reactions (MCRs) which are known for their efficiency and atom economy. One common synthetic route involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient processes.

Chemical Reactions Analysis

Types of Reactions

3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyranochromenes, dihydropyranochromenes, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes and receptors, leading to the modulation of signaling pathways. The compound’s structural features allow it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,7,8-Tetrahydropyrano[2,3-g]chromene-4,9-dione
  • 2H-Pyrano[3,2-c]chromene-2,5(6H)-diones
  • 2,8-Diphenyl-3,7-dihydroxy-4H,6H-pyrano[3,2-g]-chromene-4,6-dione

Uniqueness

3,4,6,7-Tetrahydropyrano[3,2-g]chromene-2,8-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

IUPAC Name

3,4,6,7-tetrahydropyrano[3,2-g]chromene-2,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-11-3-1-7-5-8-2-4-12(14)16-10(8)6-9(7)15-11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOZXYXIXSYITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=CC3=C(CCC(=O)O3)C=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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